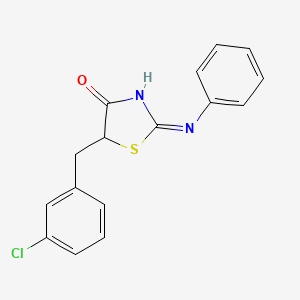

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

5-[(3-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19-16(21-14)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYFLECCDGWJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde, phenyl isothiocyanate, and a suitable amine under specific conditions. One common method includes:

Step 1: Reacting 3-chlorobenzaldehyde with phenyl isothiocyanate in the presence of a base such as triethylamine to form an intermediate.

Step 2: The intermediate is then treated with a primary amine, such as aniline, under reflux conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

Industrial production of (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Substituted thiazolidinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds similar to (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one have exhibited cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : IC50 values ranging from 0.24 µM to 0.54 µM indicate strong cytotoxicity.

- HepG2 (Liver Cancer) : Similar compounds demonstrated IC50 values as low as 0.24 µM, suggesting significant potential for therapeutic development against liver cancer .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Antibacterial Activity : Compounds derived from thiazolidin-4-one structures have been tested against Gram-positive and Gram-negative bacteria. For example, (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one has shown inhibition zones comparable to standard antibiotics like Ampicillin against Escherichia coli and Staphylococcus aureus.

| Compound | Inhibition Zone (mm) | Bacteria |

|---|---|---|

| (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one | 26 | E. coli |

| 2-(chlorophenyl-imino)thiazolidin-4-one | 22 | S. aureus |

Antifungal Activity

In addition to antibacterial properties, some thiazolidinone derivatives have demonstrated antifungal activity. For instance, certain analogs showed significant fungicidal effects against Cryptococcus neoformans with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL .

Case Studies

- Anticancer Study : A recent study evaluated the efficacy of various thiazolidinone derivatives against multiple cancer cell lines, identifying (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one as one of the most potent agents with a notable decrease in cell viability at low concentrations .

- Antimicrobial Evaluation : In another investigation focused on antimicrobial properties, several thiazolidinone derivatives were synthesized and tested against clinical isolates of bacteria and fungi, with promising results indicating their potential as new therapeutic agents .

Wirkmechanismus

The mechanism of action of (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:

Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural diversity, with variations in substituents and stereochemistry significantly affecting their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

*Estimated based on analogous synthesis protocols in and .

Structural and Stereochemical Considerations

- Electron-donating groups (e.g., OMe): Derivatives like those in show improved solubility but reduced metabolic stability compared to halogenated analogues .

- Configuration :

Pharmacological Activities

- Enzyme Inhibition: Pyrazole-linked thiazolidinones () exhibit α-amylase inhibition (IC₅₀ ~12–35 µM), attributed to hydrophobic interactions between the pyrazole ring and the enzyme’s active site . Nitrofuran-containing derivatives () show potent antimycobacterial activity (MIC ~0.5–2 µg/mL), likely due to nitro group-mediated oxidative stress in Mycobacterium .

Physicochemical Properties

- Melting Points: High melting points (>300°C in ) correlate with rigid, planar structures (e.g., acetylphenylimino groups), whereas flexible substituents (e.g., benzylidene) lower melting points .

- Synthetic Yields: Knoevenagel condensations () typically yield 70–85%, while multi-step syntheses (e.g., ) show lower yields (62–78%) due to intermediate purification challenges .

Structure-Activity Relationship (SAR) Insights

Position 5 Substituents :

- Arylidene groups (e.g., 4-chloro, 4-nitro) enhance enzyme inhibition via π-π stacking and halogen bonding .

- Bulky groups (e.g., indazole-thiadiazole in ) improve CNS penetration but may reduce oral bioavailability .

Position 2 Substituents: Phenylimino groups are essential for maintaining the Z-configuration and hydrogen bonding with targets .

Biologische Aktivität

(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a derivative of the thiazolidin-4-one scaffold, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential as therapeutic agents against various diseases, including cancer, infections, and metabolic disorders.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely linked to their structural characteristics. The presence of specific substituents on the thiazolidine ring can significantly enhance their pharmacological properties. For instance, the introduction of halogen groups, such as chlorine in this compound, has been associated with increased anticancer activity due to enhanced lipophilicity and electron-withdrawing effects that stabilize the compound's interactions with biological targets .

Anticancer Activity

Thiazolidin-4-one derivatives, including (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

Table 1: Summary of Anticancer Activities of Thiazolidin-4-one Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one | HeLa | 15.2 | Induction of apoptosis |

| Thiazolidinone A | MCF-7 | 12.5 | Inhibition of proliferation |

| Thiazolidinone B | A549 | 9.8 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, thiazolidin-4-one derivatives exhibit antimicrobial effects against various pathogens. Studies have shown that these compounds possess significant antibacterial and antifungal activities, making them potential candidates for treating infectious diseases. The antibiofilm activity is particularly noteworthy as it addresses the challenge posed by biofilm-forming bacteria that are resistant to conventional antibiotics .

Table 2: Antimicrobial Activity of Selected Thiazolidin-4-one Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one | Staphylococcus aureus | 32 |

| Thiazolidinone C | Escherichia coli | 16 |

| Thiazolidinone D | Candida albicans | 64 |

Other Biological Activities

Thiazolidin-4-one derivatives also demonstrate a range of other biological activities, including:

- Antioxidant Activity : These compounds can scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Activity : Some derivatives inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

- Antidiabetic Activity : Certain thiazolidinones have shown promise in regulating blood glucose levels and improving insulin sensitivity .

Case Studies

Recent studies have highlighted the efficacy of thiazolidin-4-one derivatives in various preclinical models:

- Study on HeLa Cells : A study demonstrated that (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one induced apoptosis in HeLa cells through both intrinsic and extrinsic pathways, with an IC50 value indicating significant potency against cervical cancer cells .

- Antimicrobial Efficacy : Another investigation revealed that this compound effectively inhibited biofilm formation by Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent against resistant strains .

Q & A

Basic: What are the common synthetic routes for (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one, and how do solvent and catalyst choices influence reaction yields?

Answer:

The synthesis typically involves condensation reactions between substituted benzylidene precursors and thiazolidinone intermediates. Key steps include:

- Step 1: Formation of the thiazolidinone core via cyclization of thiourea derivatives with α-chloroacetamides (e.g., using ammonium thiocyanate in ethanol under reflux) .

- Step 2: Introduction of the 3-chlorobenzyl group via Knoevenagel condensation, often employing aromatic aldehydes in acetic acid/sodium acetate buffer .

- Solvent/Catalyst Impact: Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization, while acetic acid aids in stabilizing intermediates during condensation. Catalysts like triethylamine (NEt₃) improve yields by scavenging HCl byproducts .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) when confirming the Z-configuration of thiazolidinone derivatives?

Answer:

Contradictions arise due to dynamic effects in solution (NMR) versus static crystal structures (X-ray). Methodological approaches include:

- 2D NMR (NOESY/ROESY): Detect through-space interactions to confirm spatial proximity of substituents .

- X-ray Crystallography: Provides unambiguous stereochemical assignment but requires high-quality single crystals .

- DFT Calculations: Compare experimental NMR chemical shifts with computed values for Z/E isomers to validate configurations .

Basic: Which spectroscopic techniques are critical for characterizing thiazolidinone derivatives, and what key structural features do they identify?

Answer:

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and imine (C=N, ~1550–1650 cm⁻¹) stretches .

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic H integration) and carbon types (e.g., sp² carbons in imine groups) .

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns to validate synthesis .

Advanced: What strategies optimize the synthesis of thiazolidinone derivatives with high enantiomeric purity, particularly when substituents influence steric hindrance?

Answer:

- Chiral Catalysts: Use enantioselective organocatalysts (e.g., proline derivatives) during cyclization to control stereochemistry .

- Chiral HPLC: Purify intermediates and monitor enantiomeric excess .

- Steric Mitigation: Introduce bulky protecting groups (e.g., t-Boc) to reduce racemization during condensation .

Basic: How do researchers assess the antimicrobial activity of thiazolidinone derivatives, and what are common pitfalls in these assays?

Answer:

- Minimum Inhibitory Concentration (MIC): Determined via broth microdilution against Gram-positive/negative bacteria .

- Pitfalls:

Advanced: In SAR studies, how do chloro and fluoro substituents at specific positions affect the biological activity of thiazolidinone analogs?

Answer:

- 3-Chlorobenzyl Group: Enhances lipophilicity and membrane penetration, improving antimycobacterial activity (e.g., IC₅₀ reduction by ~40% vs. non-chlorinated analogs) .

- Fluoro Substituents: Increase electronegativity, strengthening hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase inhibition pIC₅₀: 1.30 for 4-chloro vs. 1.22 for 4-fluoro) .

- Methodology: Pair in vitro assays with molecular docking (AutoDock Vina) to map substituent interactions with target proteins .

Basic: What computational methods are employed to predict the electronic properties of thiazolidinone derivatives, and how do these correlate with experimental data?

Answer:

- DFT Calculations: Optimize geometries at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps, correlating with UV-Vis absorption maxima (e.g., λₘₐₐ = 350 nm for HOMO-LUMO gap ~3.5 eV) .

- NBO Analysis: Quantifies charge delocalization in the thiazolidinone ring, explaining reactivity in electrophilic substitutions .

Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy of thiazolidinone-based enzyme inhibitors?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability (e.g., Cₘₐₓ, t₁/₂) using LC-MS/MS in rodent models .

- Metabolite Identification: Use HRMS to detect phase I/II metabolites that may deactivate the compound in vivo .

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability during systemic circulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.